molecular formula C13H22ClN5 B2761479 N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride CAS No. 1353956-39-4

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride

Cat. No.: B2761479
CAS No.: 1353956-39-4
M. Wt: 283.8
InChI Key: XYOHJBTYHZDKQT-UHFFFAOYSA-N
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Description

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride (CAS: 1354018-58-8) is a pyrimidine-diamine derivative characterized by a cyclopropyl group at the N4 position and a piperidin-2-ylmethyl substituent at the N6 position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies. Pyrimidine-diamine derivatives are widely explored as kinase inhibitors, with structural modifications influencing target specificity and pharmacokinetic properties .

Properties

IUPAC Name

4-N-cyclopropyl-6-N-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5.ClH/c1-2-6-14-11(3-1)8-15-12-7-13(17-9-16-12)18-10-4-5-10;/h7,9-11,14H,1-6,8H2,(H2,15,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOHJBTYHZDKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC2=CC(=NC=N2)NC3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl and piperidin-2-ylmethyl groups are then introduced through various chemical reactions, such as nucleophilic substitution and reductive amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of existing groups with new functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride has been identified as a potential therapeutic agent due to its interaction with various biological targets:

  • Kinase Inhibition : The compound shows potential as an inhibitor of casein kinase 1 (CK1), which is implicated in cancer and central nervous system disorders. CK1 inhibitors have gained attention for their role in managing aberrant kinase activity associated with tumorigenesis .
  • Cell Cycle Regulation : Research indicates that compounds similar to this compound can inhibit cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression and transcription regulation. Inhibitors of these kinases can lead to G2/M cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

The compound's structural characteristics suggest that it may exhibit anticancer properties by targeting specific pathways involved in tumor growth:

  • In Vitro Studies : Preliminary studies have shown that derivatives of similar pyrimidine compounds can significantly inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 0.004 μM against CDK2, indicating strong potency .
  • Mechanistic Insights : Mechanistic studies on related compounds have revealed their ability to regulate apoptosis-related proteins, thereby enhancing their anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound:

Compound NameStructural FeaturesUnique Properties
N4-(2-methylbenzyl)pyrimidine-2,4-diamineSubstituted benzyl groupPotentially higher lipophilicity
N4-(Cyclobutyl)-6-piperidin-1-yl-pyrimidineCyclobutyl instead of cyclopropylDifferent steric effects
N4-(tert-butyl)-6-piperazin-1-yl-pyrimidineTert-butyl groupEnhanced solubility and stability

These variations illustrate how different substituents can influence biological activity and pharmacological properties, emphasizing the uniqueness of this compound .

Future Research Directions

Given its promising applications, future research should focus on:

  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in cancer therapy.
  • Optimization Studies : Further optimization of the chemical structure through SAR studies to enhance potency and selectivity against specific cancer types.

Mechanism of Action

The mechanism of action of N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS No. Substituents (N4/N6) Similarity Score Notable Features
N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride 1354018-58-8 Cyclopropyl / Piperidin-2-ylmethyl 1.00 (Reference) Rigid cyclopropyl enhances metabolic stability; piperidin-2-ylmethyl may improve CNS penetration .
N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride 1353956-39-4 Cyclopropyl / Piperidin-3-ylmethyl 0.93 Piperidin-3-ylmethyl substitution alters spatial orientation, potentially reducing target binding affinity .
(R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride 1365936-54-4 Pyrrolidin-3-amine (R-enantiomer) 0.89 Pyrrolidine ring (5-membered) vs. piperidine (6-membered) reduces lipophilicity; enantiomer-specific activity noted .
(S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride 1365936-46-4 Pyrrolidin-3-amine (S-enantiomer) 0.89 S-enantiomer may exhibit distinct pharmacokinetics due to stereoselective metabolism .
N4-(3-Morpholinopropyl)-N6-(4-(trifluoromethoxy)phenyl)pyrimidine-4,6-diamine - 3-Morpholinopropyl / 4-(Trifluoromethoxy)phenyl - Bulky trifluoromethoxy group enhances hydrophobic interactions but may limit solubility .

Key Observations:

Substituent Position and Ring Size: The piperidin-2-ylmethyl group in the target compound (vs. piperidin-3-ylmethyl in CAS 1353956-39-4) likely optimizes steric interactions with target proteins, as 2-position substituents project differently in 3D space .

Stereochemistry :

  • Enantiomers like (R)- and (S)-pyrrolidin-3-amine derivatives (CAS 1365936-54-4 and 1365936-46-4) highlight the role of chirality in drug-receptor interactions. For instance, the R-enantiomer may exhibit higher affinity for chiral binding pockets .

Hydrogen Bonding and Crystallinity: The cyclopropyl group’s rigidity may influence crystal packing via C-H···N hydrogen bonds, as seen in pyrimidine derivatives . Morpholinopropyl and trifluoromethoxy substituents (e.g., in compound 4b from ) introduce additional hydrogen-bond acceptors, altering solubility and crystallinity .

Implications for Drug Design

  • Metabolic Stability : Cyclopropyl groups resist oxidative metabolism, extending half-life compared to straight-chain alkyl substituents .
  • Solubility-Bioavailability Trade-off : Hydrochloride salts improve aqueous solubility, but bulky hydrophobic groups (e.g., trifluoromethoxy) may necessitate formulation adjustments .
  • Target Selectivity : Piperidine vs. pyrrolidine substitutions modulate selectivity for kinases like Bcr-Abl, as observed in related compounds .

Biological Activity

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H22ClN5
  • Molar Mass : 283.80028 g/mol
  • CAS Number : 1353956-39-4

This compound primarily acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, it can affect cellular proliferation and immune responses, making it a candidate for therapeutic applications in autoimmune diseases and cancer.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of various viruses through its action on cellular pathways involved in viral entry and replication.

Antitumor Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism involves the activation of caspases and the modulation of mitochondrial pathways.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated that this compound is more effective than known DHODH inhibitors like brequinar in inhibiting viral replication in cell-based assays .
Recent In Vitro StudiesShowed that the compound effectively reduced cell viability in several cancer cell lines, with IC50 values indicating strong potency .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies indicate moderate plasma half-life, allowing for potential once-daily dosing in therapeutic settings.

Safety and Toxicology

Preliminary toxicological assessments reveal a favorable safety profile. However, further studies are necessary to fully understand the long-term effects and potential toxicity of this compound.

Q & A

Q. Basic (Analytical Chemistry)

  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, piperidine methylene at δ 3.2–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 248.32) .

What in vitro assays are suitable for evaluating its kinase inhibitory activity?

Q. Basic (Biological Screening)

  • Kinase Inhibition Assays : Use recombinant CDK2 or EGFR kinases with ATP-competitive assays. Measure IC50 values via fluorescence polarization .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon/koff) to immobilized kinase domains .
  • Cell-Based Assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7) with IC50 determination via MTT assays .

How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Advanced (Pharmacology)
Discrepancies often arise from poor pharmacokinetics (PK) or off-target effects. Methodological approaches:

  • PK Studies : Assess bioavailability, plasma half-life, and tissue distribution in rodent models. Use LC-MS/MS for quantification .
  • Solubility Optimization : Salt forms (e.g., hydrochloride) improve aqueous solubility for in vivo administration .
  • Metabolite Identification : Liver microsome assays to detect inactive metabolites that reduce efficacy .

What strategies enhance selectivity for specific kinase targets (e.g., CDK2 vs. EGFR)?

Q. Advanced (Medicinal Chemistry)

  • Molecular Docking : Simulate binding modes using X-ray crystal structures of kinase domains (e.g., PDB 1H1S for CDK2). Focus on steric clashes with non-target kinases .
  • SAR Analysis : Modify substituents on the piperidine or cyclopropyl groups. For example, bulkier N6-substituents reduce EGFR off-target binding .
  • Alanine Scanning Mutagenesis : Identify critical kinase residues for binding; design analogs to exploit unique interactions .

How can hydrogen-bonding interactions in crystal structures inform drug design?

Q. Advanced (Structural Chemistry)

  • X-ray Crystallography : Resolve the compound’s crystal structure to identify hydrogen bonds between the pyrimidine N-H and kinase backbone carbonyls .
  • Graph Set Analysis : Classify hydrogen-bond patterns (e.g., R22(8) motifs) to predict stability and binding affinity .
  • Co-crystallization : Co-crystal structures with target kinases reveal water-mediated interactions for optimization .

How do structural analogs compare in terms of binding affinity and selectivity?

Q. Advanced (Comparative Analysis)

  • Analog Libraries : Compare with N4-(4-methylphenyl) and N6-butyl derivatives. Piperidine analogs show 10-fold higher CDK2 affinity vs. morpholine derivatives .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate substituent electronegativity with selectivity .
  • Kinome Screening : Profile against a panel of 100+ kinases to identify off-target effects (e.g., GSK-3β inhibition) .

What computational methods predict pharmacokinetic properties early in development?

Q. Advanced (In Silico Modeling)

  • ADMET Prediction : Tools like SwissADME estimate logP (2.1), aqueous solubility (-3.2 log mol/L), and BBB permeability .
  • MD Simulations : Simulate binding stability over 100 ns to prioritize compounds with prolonged target residence times .
  • Free Energy Perturbation : Calculate ΔΔG for mutations (e.g., T315I in Bcr-Abl) to anticipate resistance .

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